Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine
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Overview
Description
Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine is a chemical compound with the molecular formula C8H16N2. It is a derivative of tetrahydropyrimidine and is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamine group attached to a tetrahydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine typically involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, which leads to the formation of N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions
Major Products:
Oxidation: N-oxides.
Reduction: Simpler amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, adhesives, and dyes
Mechanism of Action
The mechanism of action of Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a versatile solvent in organic synthesis.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Another derivative of tetrahydropyrimidine with similar chemical properties.
Uniqueness: Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine stands out due to its specific structure and the presence of the dimethylamine group, which imparts unique chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H15N3 |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H15N3/c1-10(2)6-7-8-4-3-5-9-7/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
DYQHNDFRKLMFFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NCCCN1 |
Origin of Product |
United States |
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